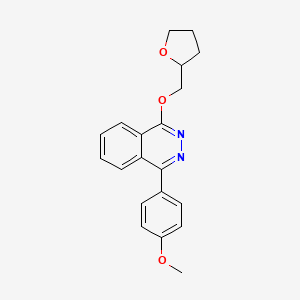![molecular formula C21H23F3N2O3 B4107667 2,6-dimethoxy-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4107667.png)
2,6-dimethoxy-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide
Descripción general
Descripción
2,6-dimethoxy-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide, also known as TFB-TDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is a selective antagonist of the dopamine D3 receptor and has been shown to have a high affinity for this receptor. In
Mecanismo De Acción
The mechanism of action of 2,6-dimethoxy-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide involves its selective antagonistic activity towards the dopamine D3 receptor. This receptor is a G protein-coupled receptor that is involved in several physiological processes, including reward, motivation, and addiction. By selectively blocking the dopamine D3 receptor, 2,6-dimethoxy-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide can modulate the activity of the dopamine system and affect these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,6-dimethoxy-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide are primarily related to its activity as a selective antagonist of the dopamine D3 receptor. Studies have shown that 2,6-dimethoxy-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide can modulate the activity of the dopamine system and affect several physiological processes, including reward, motivation, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,6-dimethoxy-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide is its selective antagonistic activity towards the dopamine D3 receptor. This makes it an ideal tool for studying the role of this receptor in physiological processes. However, one of the limitations of 2,6-dimethoxy-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide is its limited solubility in water, which can make it challenging to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving 2,6-dimethoxy-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide. One area of research is the development of more selective dopamine D3 receptor antagonists. Another area of research is the exploration of the potential therapeutic applications of 2,6-dimethoxy-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide in the treatment of addiction and other psychiatric disorders. Additionally, there is a need for further studies to understand the biochemical and physiological effects of 2,6-dimethoxy-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide and its potential role in modulating the activity of the dopamine system.
Conclusion:
In conclusion, 2,6-dimethoxy-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. The selective antagonistic activity of 2,6-dimethoxy-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide towards the dopamine D3 receptor makes it an ideal tool for studying the role of this receptor in several physiological processes. While there are limitations to the use of 2,6-dimethoxy-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide in certain experimental settings, there are several future directions for research involving this compound.
Aplicaciones Científicas De Investigación
2,6-dimethoxy-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide has been used extensively in scientific research to study the dopamine D3 receptor. This receptor is involved in several physiological processes, including reward, motivation, and addiction. The selective antagonistic activity of 2,6-dimethoxy-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide towards the dopamine D3 receptor makes it an ideal tool for studying the role of this receptor in these processes.
Propiedades
IUPAC Name |
2,6-dimethoxy-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O3/c1-28-17-7-6-8-18(29-2)19(17)20(27)25-15-13-14(21(22,23)24)9-10-16(15)26-11-4-3-5-12-26/h6-10,13H,3-5,11-12H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVIFNXOYKUFFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B4107585.png)
![ethyl 2-[({[3-cyano-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4107590.png)
![1-(2-methylbenzyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4107594.png)
![N-(4-{5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4107600.png)


![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)propanamide](/img/structure/B4107628.png)

![methyl 4-[1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methylphenoxy)-4-oxo-2-azetidinyl]benzoate](/img/structure/B4107648.png)


![2-{[4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B4107672.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4107673.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-5-(2-nitrophenyl)-2-furamide hydrochloride](/img/structure/B4107678.png)